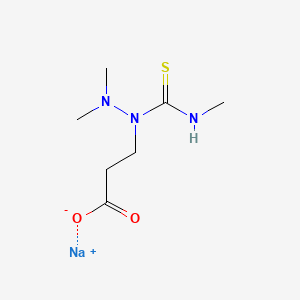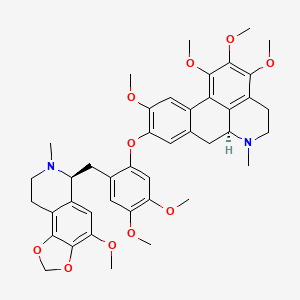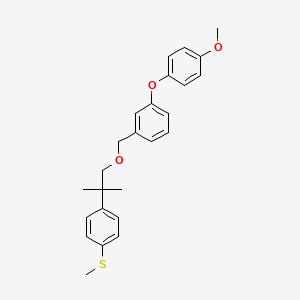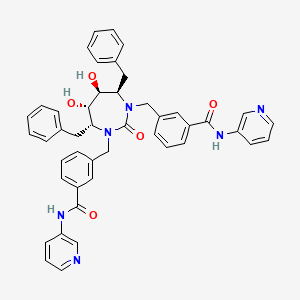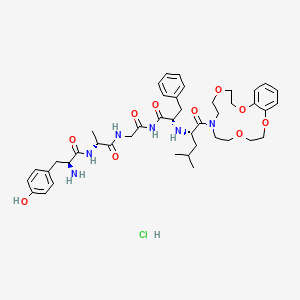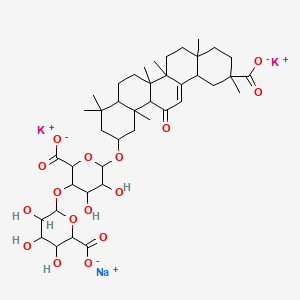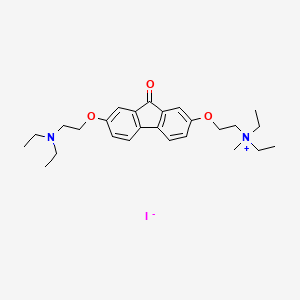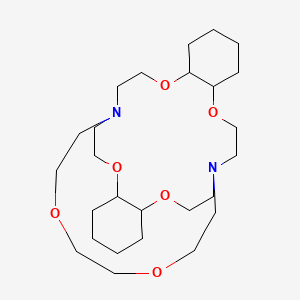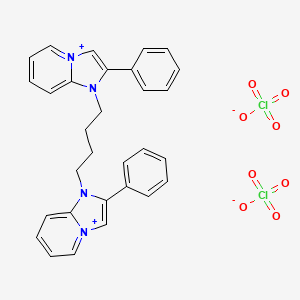
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-tetramethylenebis(2-phenyl-, diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate typically involves multi-step organic reactions. One common method includes the condensation of imidazole derivatives with pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridine oxides, while reduction can produce imidazo-pyridine alcohols .
Applications De Recherche Scientifique
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylimidazo(1,2-a)pyridine: Known for its luminescent properties and used in optoelectronic devices.
Imidazo(1,2-a)pyrimidine: Recognized for its wide range of applications in medicinal chemistry.
Uniqueness
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-tetramethylenebis(2-phenyl-, diperchlorate stands out due to its unique structural features and diverse reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
93835-33-7 |
|---|---|
Formule moléculaire |
C30H28Cl2N4O8 |
Poids moléculaire |
643.5 g/mol |
Nom IUPAC |
2-phenyl-1-[4-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)butyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C30H28N4.2ClHO4/c1-3-13-25(14-4-1)27-23-31-19-9-7-17-29(31)33(27)21-11-12-22-34-28(26-15-5-2-6-16-26)24-32-20-10-8-18-30(32)34;2*2-1(3,4)5/h1-10,13-20,23-24H,11-12,21-22H2;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
TWWGWBAHNULMET-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2CCCCN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




